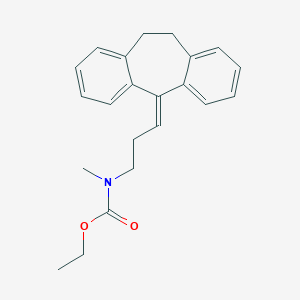

Nortriptyline ethyl carbamate

Vue d'ensemble

Description

Nortriptyline is a tricyclic antidepressant that has been studied for various therapeutic applications beyond its primary use. While the provided papers do not directly discuss "Nortriptyline Ethyl Carbamate," they do provide insights into the effects of nortriptyline on different medical conditions. For instance, one study compared the efficacy of a combination of nortriptyline with fluphenazine against carbamazepine in treating diabetic neuropathy, finding no significant difference in their effectiveness . Another study highlighted nortriptyline's neuroprotective properties, showing its ability to inhibit mitochondrial permeability transition, which is implicated in acute neuronal death . Additionally, nortriptyline's influence on the crystallization process of its hydrochloride form was examined, revealing different crystal habits based on the solvent and temperature conditions . Lastly, nortriptyline was found to induce apoptosis in bladder cancer cells through both mitochondria-mediated and death receptor-mediated pathways and to inhibit tumor growth in vivo .

Synthesis Analysis

The synthesis of nortriptyline or its derivatives, such as ethyl carbamate, is not explicitly detailed in the provided papers. However, the papers do discuss the preparation of nortriptyline hydrochloride by crystallization from alcohol and aqueous solutions, indicating that the solvent and temperature play a crucial role in the crystallization process and the resulting polymorphic structures .

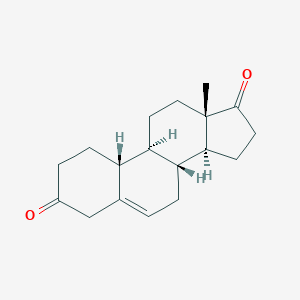

Molecular Structure Analysis

While the molecular structure of nortriptyline ethyl carbamate is not directly analyzed in the papers, the structure of nortriptyline itself, being a tricyclic compound, is implied to have significant implications on its pharmacological effects. The crystallization study suggests that the molecular structure of nortriptyline hydrochloride influences its solubility and crystal habit .

Chemical Reactions Analysis

The papers do not provide a detailed analysis of the chemical reactions specifically involving nortriptyline ethyl carbamate. However, they do discuss the biochemical interactions of nortriptyline with cellular components, such as its inhibition of mitochondrial permeability transition and its induction of apoptosis through various pathways in cancer cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of nortriptyline are indirectly inferred through studies on its solubility and crystallization behavior. Nortriptyline hydrochloride shows variable solubility in alcohol and aqueous solutions depending on the temperature, which affects the crystal morphology and potentially the drug's bioavailability . The papers also suggest that nortriptyline's chemical properties enable it to interact with mitochondrial membranes and death receptors, leading to its therapeutic and antitumor effects .

Applications De Recherche Scientifique

Neuropathic Pain Management

Nortriptyline, a tricyclic antidepressant, is occasionally used for treating neuropathic pain, as recommended in European, UK, and USA guidelines. While evidence supporting its use for neuropathic pain conditions included in a systematic review is limited due to methodological flaws, it indicates similar efficacy to other active interventions (gabapentin, morphine) and to placebo in the conditions studied (Derry et al., 2015).

Neuroprotective Effects in Cerebral Ischemia

Research identified Nortriptyline as a strong inhibitor of mitochondrial permeability transition, suggesting potential neuroprotective effects against cerebral ischemia. It inhibits cell death, loss of mitochondrial membrane potential, and activation of caspase 3 in primary cerebrocortical neurons, as well as decreases infarct size and improves neurological scores after middle cerebral artery occlusion in mice (Zhang et al., 2008).

Environmental Persistence and Adsorption

A study on the adsorption of Nortriptyline on various minerals (montmorillonite, kaolinite, and gibbsite) aimed to understand its removal from effluents, indicating the potential environmental persistence of Nortriptyline and its impact on water treatment processes. Both montmorillonite and kaolinite proved to be excellent adsorbents for Nortriptyline (Sadri et al., 2018).

Chronic Neurodegeneration

Another study highlighted Nortriptyline's potential in delaying disease onset in models of chronic neurodegeneration, such as amyotrophic lateral sclerosis (ALS) and Huntington's disease (HD), suggesting its role in inhibiting mitochondrial permeability transition, a pathway implicated in chronic neurodegenerative diseases (Wang et al., 2007).

Orientations Futures

In the future, it is hoped that the feasibility of this prospect will be verified by pilot-scale or large-scale application to provide new insight into the regulation of EC during wine production . In addition, considerable progress has been made in developing robust analytical methods to better characterize dietary exposure to EC .

Propriétés

IUPAC Name |

ethyl N-methyl-N-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c1-3-25-22(24)23(2)16-8-13-21-19-11-6-4-9-17(19)14-15-18-10-5-7-12-20(18)21/h4-7,9-13H,3,8,14-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMJVVWLCYRSBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501124048 | |

| Record name | Ethyl N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501124048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nortriptyline ethyl carbamate | |

CAS RN |

16234-88-1 | |

| Record name | Ethyl N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-N-methylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16234-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nortriptyline ethyl carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016234881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501124048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, [3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]methyl-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORTRIPTYLINE ETHYL CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4921R9O54D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-oxo-5H-chromeno[2,3-b]pyridin-7-yl)propanoic acid](/img/structure/B45702.png)

![2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B45711.png)